Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid
Overview
Description
Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is a compound derived from phthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by decyl, hexyl, and octyl groups. This compound is part of the phthalate family, which is widely used as plasticizers to increase the flexibility and durability of plastics .
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of phthalic acid esters involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically absorbed through the skin, respiratory tract, or gastrointestinal tract. Once absorbed, they are distributed throughout the body, often accumulating in fatty tissues due to their lipophilic nature. Metabolism primarily occurs in the liver, where they are hydrolyzed to monoesters and then further oxidized. Excretion is mainly through urine and feces .
Result of Action
At the molecular level, the action of phthalic acid esters results in increased membrane fluidity and permeability. This can lead to altered cellular functions, including changes in ion transport, receptor activity, and enzyme function. At the cellular level, these changes can affect cell signaling, growth, and apoptosis, potentially leading to toxic effects if exposure is high or prolonged .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of phthalic acid esters. For example, higher temperatures can increase the fluidity of cell membranes, potentially enhancing the effects of these esters. Similarly, the presence of other lipophilic substances can affect their distribution and metabolism .
Understanding the mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters is crucial for assessing their safety and efficacy in various applications, particularly in materials that come into contact with humans and the environment.
: ECHA Document on Phthalic Acid Esters : ChemBK on Phthalic Acid Esters : ChemicalBook on Phthalic Acid Esters
Biochemical Analysis
Biochemical Properties
Phthalic acid mixed decyl and hexyl and octyl diesters, like other phthalates, are typically mixed into polymers as an external plasticizer with no chemical bonding . As a result, they may migrate out of the material, resulting in exposure to these compounds
Cellular Effects
Phthalates have been linked to adverse health impacts including hormone disruption and reproductive and developmental issues
Preparation Methods
Synthetic Routes and Reaction Conditions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid can be synthesized through the esterification reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of phthalic acid mixed decyl and hexyl and octyl diesters involves large-scale esterification reactors where phthalic anhydride is reacted with the respective alcohols (n-hexanol, n-octanol, and n-decanol) in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Esterification: Phthalic anhydride, n-hexanol, n-octanol, n-decanol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, base (e.g., sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Phthalic acid and the corresponding alcohols (n-hexanol, n-octanol, n-decanol).
Scientific Research Applications
Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid has a wide range of applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible plastics, such as polyvinyl chloride (PVC).
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Comparison: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is unique due to its mixed ester composition, which provides a balance of properties from the different alkyl groups. This results in a compound with enhanced flexibility and lower volatility compared to other phthalates with single alkyl groups .
Properties
IUPAC Name |
decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHYWDYDTUVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68648-93-1 | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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